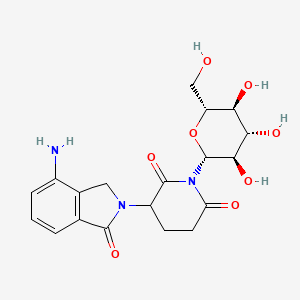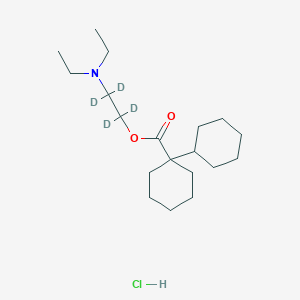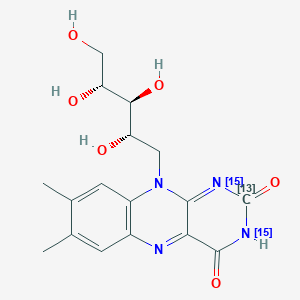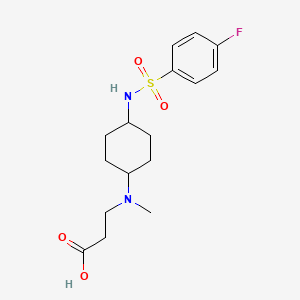
3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid is a complex organic compound characterized by its unique structural features. This compound contains a cyclohexyl ring substituted with a 4-fluorophenylsulfonamido group and a methylamino group, making it a molecule of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the 4-Fluorophenylsulfonamido Group: This step involves the sulfonation of 4-fluoroaniline, followed by coupling with the cyclohexyl ring.
Addition of the Methylamino Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamido group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines.
Applications De Recherche Scientifique
3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluorophenylsulfonamido Cyclohexane: Similar structure but lacks the methylamino group.
Cyclohexyl Methylamino Propanoic Acid: Similar structure but lacks the 4-fluorophenylsulfonamido group.
Uniqueness
The unique combination of the 4-fluorophenylsulfonamido group and the methylamino group in 3-(((1r,4r)-4-((4-Fluorophenyl)sulfonamido)cyclohexyl)(methyl)amino)propanoic Acid imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H23FN2O4S |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
3-[[4-[(4-fluorophenyl)sulfonylamino]cyclohexyl]-methylamino]propanoic acid |
InChI |
InChI=1S/C16H23FN2O4S/c1-19(11-10-16(20)21)14-6-4-13(5-7-14)18-24(22,23)15-8-2-12(17)3-9-15/h2-3,8-9,13-14,18H,4-7,10-11H2,1H3,(H,20,21) |
Clé InChI |
GHDCGWBSCKVCFE-UHFFFAOYSA-N |
SMILES canonique |
CN(CCC(=O)O)C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-1,4-dihydro-2H-pyrido[2,3-d][1,3]oxazin-2-one](/img/structure/B13850182.png)
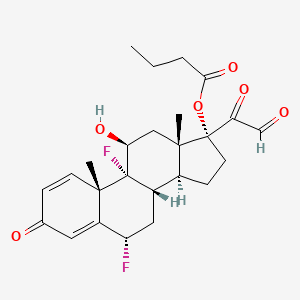

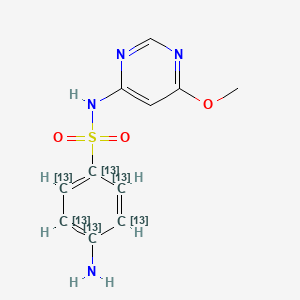
![[(1S,3S,4R)-3-methyl-4-propan-2-ylcyclohexyl] (2R,5S)-5-(4-amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolane-2-carboxylate](/img/structure/B13850204.png)
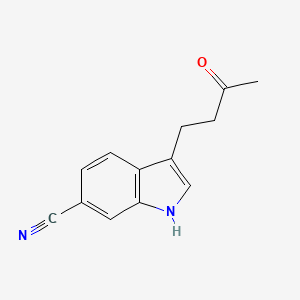
![(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-(1,1,2,3,3-pentadeuterioprop-2-enyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B13850209.png)
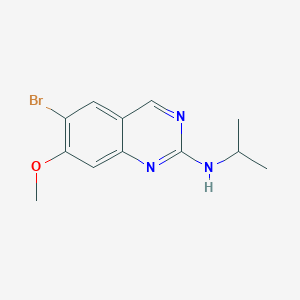

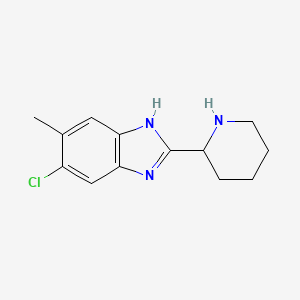
![[(2R,5R)-3,4-dibenzoyloxy-5-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B13850231.png)
